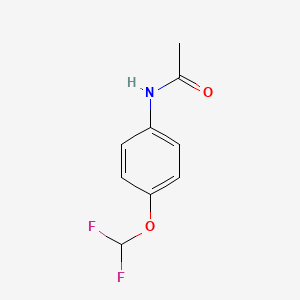

4'-(Difluoromethoxy)acetanilide

Description

Contextualizing Acetanilide (B955) Derivatives in Organic Synthesis and Medicinal Chemistry

Acetanilide, or N-phenylacetamide, is an aromatic compound comprising a phenyl ring attached to an acetamido group. eurekaselect.comresearchgate.netingentaconnect.com This core structure has served as a fundamental component in the design and synthesis of a vast number of compounds. researchgate.net Acetanilide derivatives are important intermediates in organic synthesis, used in the production of dyes, rubber accelerators, and key precursors for pharmaceuticals like sulfa drugs. wikipedia.org

In medicinal chemistry, the acetanilide scaffold is a privileged structure associated with a wide array of pharmacological activities. eurekaselect.comresearchgate.netingentaconnect.com Historically, acetanilide itself was the first aniline (B41778) derivative recognized for its analgesic and antipyretic properties, introduced to medicine in 1886. eurekaselect.comresearchgate.netingentaconnect.comwikipedia.org Since this initial discovery, numerous derivatives have been developed and found to possess a broad spectrum of biological effects. researchgate.net Research has demonstrated that modifying the acetanilide structure can yield compounds with antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antimalarial, and anticancer properties. eurekaselect.comresearchgate.netingentaconnect.com For example, certain phenoxyacetanilide derivatives are employed to treat inflammatory conditions, and other analogs have been explored as potential inhibitors of HIV reverse transcriptase. orientjchem.orgnih.gov The versatility of the acetanilide scaffold continues to make it a valuable platform for the development of new therapeutic agents. eurekaselect.comiscientific.org

Table 2: Examples of Biological Activities of Acetanilide Derivatives

| Biological Activity | Example/Context | Reference(s) |

|---|---|---|

| Analgesic & Antipyretic | Original use of acetanilide (Antifebrin) and subsequent derivatives. | eurekaselect.comresearchgate.netwikipedia.org |

| Anti-inflammatory | Synthesis of derivatives as COX inhibitors. | orientjchem.org |

| Antimicrobial | A frequently reported activity of various acetanilide derivatives. | eurekaselect.comresearchgate.netingentaconnect.com |

| Anticancer | Derivatives evaluated for their ability to inhibit cancer cell proliferation. | eurekaselect.comresearchgate.net |

| Anticonvulsant | One of the many CNS activities investigated for this class of compounds. | eurekaselect.comresearchgate.netingentaconnect.com |

| Anti-HIV | Acetanilide-containing uracil (B121893) analogues designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). | nih.gov |

| Herbicidal | Acetanilide-derived herbicides have been in use since the 1960s. | wikipedia.org |

Significance of Fluorinated Moieties, Specifically the Difluoromethoxy Group, in Modulating Molecular Properties and Biological Activity

The introduction of fluorine atoms into biologically active molecules is a widely used strategy in medicinal chemistry to enhance efficacy and pharmacokinetic profiles. mdpi.combohrium.com Fluorinated groups can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability. mdpi.comnih.govnih.gov

The difluoromethoxy group (-OCHF₂) is a fluorinated moiety of growing interest that imparts unique characteristics to a parent molecule. nih.govmdpi.com It is considered a metabolically stable bioisostere—a group that can replace another functional group without significantly altering the molecule's shape while improving its drug-like properties. nih.gov Specifically, the difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govmdpi.com

A key feature of the difluoromethoxy group is its ability to act as a lipophilic hydrogen bond donor. acs.org The polarized C-H bond in the -OCHF₂ group can form hydrogen bonds with biological targets like proteins, potentially enhancing binding affinity and specificity. nih.govmdpi.com Compared to the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group is described as having similar stability but slightly lower lipophilicity. nih.gov This fine-tuning of lipophilicity can be crucial for optimizing a drug's ability to cross cell membranes. mdpi.comnih.gov The unique combination of metabolic stability, hydrogen bonding capability, and modulated lipophilicity makes the difluoromethoxy group a valuable tool for medicinal chemists seeking to improve the performance of therapeutic compounds. nih.govnih.gov

Table 3: Comparison of Selected Fluorinated Moieties in Drug Design

| Moiety | Key Properties | Impact on Drug Molecules | Reference(s) |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | High metabolic stability, increases lipophilicity (Hansch π = +0.88), strong electron-withdrawing group. | Enhances metabolic stability, can improve membrane permeability and binding affinity. | mdpi.com |

| Difluoromethoxy (-OCHF₂) | Metabolically stable, acts as a hydrogen bond donor, considered a "lipophilic hydrogen bond donor." | Can serve as a bioisostere for -OH, -SH, -NH₂; enhances target binding through H-bonds; modulates lipophilicity. | nih.govnih.govmdpi.comacs.org |

| Trifluoromethoxy (-OCF₃) | High metabolic stability, highly lipophilic, conformationally distinct. | Improves metabolic stability and absorption; can provide additional binding affinity due to its orthogonal orientation. | mdpi.commdpi.com |

Historical Development and Evolving Research Landscape of Acetanilide Scaffolds

The research landscape of the acetanilide scaffold began in 1886 when acetanilide was introduced into medical practice as an analgesic and antipyretic under the trade name Antifebrin. eurekaselect.comresearchgate.netwikipedia.org This marked one of the earliest successes in creating synthetic derivatives of aniline for therapeutic use. wikipedia.org However, the clinical use of acetanilide itself was short-lived due to its unacceptable toxicity, which prompted a search for safer alternatives. wikipedia.org This early challenge initiated a long history of structural modification of the acetanilide scaffold to improve safety and efficacy.

This search led to the development of other aniline derivatives and a deeper understanding of structure-activity relationships. It was later discovered that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects, while a minor metabolic pathway to aniline causes its toxicity. wikipedia.org

Over the decades, the focus of research has expanded dramatically beyond simple analgesics. The acetanilide framework has proven to be a versatile and durable scaffold for drug discovery. researchgate.net Modern synthetic methods have enabled the creation of extensive libraries of acetanilide derivatives. orientjchem.orggoogle.com The evolving research landscape now encompasses the design of acetanilides with highly specific biological targets, leading to their investigation as anticancer agents, antimicrobials, anti-inflammatory drugs (e.g., COX inhibitors), and even antiviral compounds. eurekaselect.comorientjchem.orgnih.gov This evolution from a simple, early pharmaceutical to a versatile platform for modern medicinal chemistry highlights the enduring importance of the acetanilide scaffold. researchgate.netiscientific.org

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFOMJODXAJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579276 | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-11-9 | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-(difluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 4'-(Difluoromethoxy)acetanilide. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's chemical structure can be assembled.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule, allowing for the assignment of both the aliphatic and aromatic regions.

The aliphatic region is characterized by a singlet corresponding to the methyl (CH₃) protons of the acetamido group. This signal typically appears around δ 2.1-2.2 ppm. A broad singlet for the amide proton (NH) is also expected, usually in the downfield region of δ 7.5-8.5 ppm, with its exact chemical shift and appearance being sensitive to solvent, concentration, and temperature.

The aromatic region displays signals for the para-substituted benzene (B151609) ring. The protons on the ring constitute an AA'BB' spin system due to the magnetic influence of the difluoromethoxy group. The protons ortho to the acetamido group (H-2', H-6') and those ortho to the difluoromethoxy group (H-3', H-5') will appear as distinct doublets.

The most characteristic feature in the ¹H NMR spectrum is the signal for the proton of the difluoromethoxy (-OCHF₂) group. This proton appears as a triplet due to coupling with the two equivalent fluorine atoms (a 1:2:1 triplet). Based on data from analogous compounds like methyl 4-(difluoromethoxy)benzoate, this triplet is expected around δ 6.5-6.6 ppm with a large coupling constant. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.15 | s (singlet) | - |

| H-2', H-6' | ~7.50 | d (doublet) | ~9.0 |

| H-3', H-5' | ~7.10 | d (doublet) | ~9.0 |

| NH | ~8.0 (broad) | s (singlet) | - |

| OCHF₂ | ~6.59 | t (triplet) | ²JH-F ≈ 73 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within this compound. The carbonyl carbon (C=O) of the amide group is typically found in the range of δ 168-170 ppm. The methyl carbon (CH₃) of the acetyl group resonates at approximately δ 24 ppm.

The aromatic carbons show distinct chemical shifts. The carbon attached to the nitrogen (C-1') and the carbon bearing the difluoromethoxy group (C-4') are readily identified. The difluoromethoxy group exerts a significant influence on the chemical shift of C-4' and also introduces characteristic C-F coupling. The carbon of the difluoromethoxy group itself (OCHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| CH₃ | ~24 | - |

| OCHF₂ | ~115 (triplet) | ¹JC-F ≈ 240 Hz |

| C-3', C-5' | ~117 | - |

| C-2', C-6' | ~122 | - |

| C-1' | ~135 | - |

| C-4' | ~150 (triplet) | ²JC-F ≈ 25 Hz |

| C=O | ~169 | - |

Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethoxy Signature

¹⁹F NMR is a highly sensitive technique that is crucial for characterizing the difluoromethoxy group. Fluorine-19 has a 100% natural abundance and a large magnetogyric ratio, resulting in strong signals and a wide chemical shift range, which minimizes signal overlap.

The chemical shift of the fluorine nuclei in the difluoromethoxy group is highly sensitive to its electronic environment. For aromatic difluoromethoxy ethers, the ¹⁹F chemical shift typically appears in the range of δ -80 to -95 ppm relative to a CFCl₃ standard. For instance, in methyl 4-(difluoromethoxy)benzoate, the difluoromethyl fluorines resonate at approximately -81.8 ppm. rsc.org This distinct chemical shift provides a clear signature for the presence of the -OCHF₂ group.

Scalar or J-coupling provides valuable information about the connectivity of atoms. In this compound, several key couplings are observed:

¹⁹F-¹H Coupling: The most prominent coupling is the two-bond coupling (²JF-H) between the fluorine nuclei and the geminal proton of the difluoromethoxy group. This coupling gives rise to the triplet observed in the ¹H NMR spectrum for the -OCHF₂ proton and a corresponding doublet in the ¹⁹F NMR spectrum. The magnitude of this coupling is typically large, around 70-75 Hz. rsc.org

¹⁹F-¹³C Coupling: Coupling between fluorine and carbon atoms can be observed over one or more bonds. The one-bond coupling (¹JF-C) for the OCHF₂ carbon is very large, often exceeding 240 Hz. Longer-range couplings, such as the two-bond coupling to the aromatic C-4' carbon (²JF-C), are also observable and provide further structural confirmation.

Table 3: Key J-Coupling Constants in this compound

| Coupling | Typical Value (Hz) |

|---|---|

| ²JH-F (in OCHF₂) | ~73 |

| ¹JC-F (in OCHF₂) | ~240 |

| ²JC-F (C4'-F) | ~25 |

While specific 2D NMR data for this compound is not widely published, the application of advanced 2D methodologies is instrumental for unambiguous signal assignment, especially in complex molecules.

¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and fluorine nuclei that are directly bonded or coupled over a short range. For this compound, an HSQC experiment would show a clear correlation peak between the triplet at ~6.6 ppm in the ¹H spectrum and the doublet at ~-82 ppm in the ¹⁹F spectrum, definitively linking the proton and fluorine atoms of the difluoromethoxy group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

The nominal molecular weight of this compound (C₉H₉F₂NO₂) is approximately 201.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of this compound and identifying any volatile impurities.

In a typical GC-MS analysis, the compound would be vaporized and separated on a GC column. The separated components would then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation.

Table 2: Plausible GC-MS Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 201 | [M]⁺ | [C₉H₉F₂NO₂]⁺ |

| 159 | [M - C₂H₂O]⁺ | [C₇H₇F₂NO]⁺ |

| 131 | [M - C₂H₂O - CO]⁺ | [C₆H₇F₂N]⁺ |

| 109 | [C₆H₄F₂O]⁺ | [C₆H₄F₂O]⁺ |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ |

Note: The fragmentation pattern is predictive and requires experimental verification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of complex mixtures and non-volatile compounds. In an HPLC-MS analysis of this compound, the compound would be separated by HPLC and then introduced into the mass spectrometer, typically using a softer ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

This technique is invaluable for monitoring reaction progress, identifying byproducts, and analyzing metabolites of the compound in biological matrices. The high sensitivity and selectivity of HPLC-MS allow for the detection and quantification of this compound at very low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic - CH₃) | Stretching | 2950 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |

| C-F (Difluoro) | Stretching | 1100 - 1000 |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the chemical structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and precise bond lengths and angles in the solid state, cannot be presented at this time.

The absence of a determined crystal structure precludes an empirical discussion of the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding or stacking, which are critical for understanding its physical properties. Furthermore, as this compound is an achiral molecule, the concept of absolute stereochemistry is not applicable.

For illustrative purposes, had the data been available, the following tables would have been populated with the specific crystallographic parameters of this compound. The subsequent discussion would have then provided a detailed analysis of these parameters to elucidate the molecule's three-dimensional arrangement in the crystalline lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₉F₂NO₂ |

| Formula weight | 201.17 |

| Temperature | Not Available |

| Wavelength | Not Available |

| Crystal system | Not Available |

| Space group | Not Available |

| Unit cell dimensions | a = Not Available Åb = Not Available Åc = Not Available Åα = Not Available °β = Not Available °γ = Not Available ° |

| Volume | Not Available ų |

| Z | Not Available |

| Density (calculated) | Not Available Mg/m³ |

| Absorption coefficient | Not Available mm⁻¹ |

| F(000) | Not Available |

| Crystal size | Not Available mm³ |

| Theta range for data collection | Not Available ° |

| Index ranges | Not Available |

| Reflections collected | Not Available |

| Independent reflections | Not Available |

| Completeness to theta | Not Available % |

| Absorption correction | Not Available |

| Max. and min. transmission | Not Available |

| Refinement method | Not Available |

| Data / restraints / parameters | Not Available |

| Goodness-of-fit on F² | Not Available |

| Final R indices [I>2sigma(I)] | R1 = Not AvailablewR2 = Not Available |

| R indices (all data) | R1 = Not AvailablewR2 = Not Available |

| Largest diff. peak and hole | Not Available e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-O(difluoromethoxy) | Not Available |

| C-F | Not Available |

| N-C(carbonyl) | Not Available |

| C=O | Not Available |

| C-N-C(phenyl) | Not Available |

| O-C-F | Not Available |

Future crystallographic studies on this compound are necessary to provide the definitive data required for a complete structural elucidation in the solid state. Such studies would be invaluable for computational modeling and for establishing structure-property relationships.

Computational and Theoretical Investigations of 4 Difluoromethoxy Acetanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 4'-(Difluoromethoxy)acetanilide. These calculations offer a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov While specific DFT studies on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity. DFT calculations are instrumental in determining the activation energies of chemical reactions, which helps in understanding the reaction pathways. rsc.org For instance, in related compounds, DFT has been used to identify the most likely sites for electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP). globalresearchonline.netnih.gov

Theoretical investigations of similar molecules have successfully employed DFT to elucidate reaction mechanisms, such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov These studies often find that the preferred mechanism can be influenced by the solvent environment. nih.gov For this compound, DFT could be used to model its interactions with biological targets or its degradation pathways by identifying the transition states and the associated energy barriers. The methodology typically involves geometry optimization of reactants, products, and transition states using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). globalresearchonline.net

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of organic molecules. researchgate.net |

| B3LYP | 6-311++G(d,p) | High-accuracy energy calculations and analysis of frontier molecular orbitals. globalresearchonline.net |

| ωB97X-D | def2-TZVP | Non-covalent interactions and thermochemistry. |

This table is generated based on common practices in computational chemistry and is for illustrative purposes.

The fluorine atoms in the difluoromethoxy group significantly influence the electronic properties of the aromatic ring in this compound through inductive and mesomeric effects. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This effect is generally localized and diminishes with distance.

The difluoromethoxy group can adopt various conformations due to rotation around the Ar-O and O-CF2H bonds. Computational studies on similar molecules, such as those containing a trifluoromethoxy group, have shown that the orientation of this group relative to the aromatic ring is a key determinant of its electronic and steric properties. nih.gov For the trifluoromethoxy group, a conformation orthogonal to the plane of the aromatic ring is often favored due to steric hindrance and hyperconjugation effects. nih.gov

For the difluoromethoxy group, a similar conformational preference is expected, although the smaller steric bulk compared to a trifluoromethoxy group might allow for a greater degree of conformational flexibility. The rotational barrier around the O–CF2H bond is relatively low, suggesting that the lipophilicity of molecules containing this group can be dynamic. nih.gov Understanding the conformational landscape and the energy differences between various conformers is crucial for predicting how this compound might interact with biological receptors.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

For a molecule like this compound, MD simulations in different solvents (e.g., water, ethanol, benzene) could elucidate how the solvent polarity affects the conformational preferences of the difluoromethoxy and acetamido groups. nih.gov This is particularly important for understanding its behavior in biological environments. For instance, simulations could reveal whether certain conformations that are favorable for binding to a target protein are stabilized or destabilized by the surrounding water molecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for optimizing the biological activity of a lead compound. While specific SAR and QSAR models for this compound are not published, the principles of these methods can be applied.

A hypothetical SAR study could involve synthesizing and testing a series of analogs of this compound with modifications at various positions to understand how these changes affect its biological activity. For example, altering the substituent on the aromatic ring or modifying the acetamido group could reveal key structural requirements for activity.

QSAR modeling would take this a step further by developing a mathematical relationship between the physicochemical properties of these analogs and their biological activity. Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analog and correlated with their activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Table 2: Key Physicochemical Descriptors in QSAR

| Descriptor | Description | Relevance |

|---|---|---|

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, which affects absorption and distribution. frontiersin.org |

| Hammett Constant (σ) | A measure of the electronic effect of a substituent on a benzene (B151609) ring. | Quantifies the electron-donating or -withdrawing nature of a substituent. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. | Relates to the steric bulk and polarizability of a substituent. |

This table is for illustrative purposes and highlights common descriptors used in QSAR studies.

Hydrogen Bonding Interactions and Lipophilicity Modulation by the Difluoromethoxy Group

The difluoromethoxy group can participate in hydrogen bonding, acting as a hydrogen bond acceptor through its oxygen and fluorine atoms. More significantly, the hydrogen atom of the -OCF2H group can act as a hydrogen bond donor. nih.gov This ability to form hydrogen bonds is a critical factor in the interaction of this compound with biological targets like enzymes and receptors, potentially enhancing its binding affinity.

Investigation of Biological Activities and Underlying Mechanisms

Enzymatic Inhibition Studies

The structural features of 4'-(difluoromethoxy)acetanilide, particularly the acetanilide (B955) core and the difluoromethoxy group, suggest potential interactions with several key enzymes involved in physiological and pathological processes.

The acetanilide scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. archivepp.comgalaxypub.coarchivepp.com COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and plays a significant role in inflammation. nih.govnih.gov The primary mechanism of NSAIDs is the inhibition of prostaglandin (B15479496) biosynthesis by binding within the active site of the COX enzymes. vanderbilt.edu

Research into various acetanilide derivatives has demonstrated their potential as COX inhibitors. orientjchem.orgresearchgate.net For instance, a study on new acetanilide derivatives, synthesized by reacting 2-chloro-N-phenylacetamide with substituted phenols, showed varying degrees of COX inhibitory action. orientjchem.org While some of these derivatives displayed promising anti-inflammatory and analgesic properties, their selectivity for COX-1 versus COX-2 can differ based on their specific substitutions. orientjchem.org The presence of a difluoromethoxy group on the phenyl ring of the acetanilide core in this compound could influence its binding affinity and selectivity towards the COX isoforms. The active sites of COX-1 and COX-2 have subtle but critical differences; for example, a single amino acid substitution of isoleucine at position 509 in COX-1 to valine in COX-2 is a key determinant for the selectivity of some COX-2 specific inhibitors. wustl.edu The larger binding pocket of COX-2 allows it to accommodate bulkier substituents, a feature exploited in the design of COX-2 selective drugs. youtube.com

Table 1: Examples of Acetanilide Derivatives and their COX Inhibition

| Compound | Target | Observed Activity | Reference |

|---|---|---|---|

| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | COX-2 | Significant inhibitory action | orientjchem.org |

| 2-phenoxy-N-(o-tolyl)acetamide | COX-1/COX-2 | Analgesic action | orientjchem.org |

| Naproxen | COX-1/COX-2 | Non-selective inhibitor | vanderbilt.edu |

| SC-58125 | COX-2 | Selective, time-dependent irreversible inhibition | wustl.edu |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of thymidylate and consequently, DNA. nih.govwikipedia.org This makes DHFR a significant target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govwikipedia.org Inhibitors of DHFR, such as methotrexate (B535133), are structurally similar to the enzyme's natural substrate, dihydrofolic acid, and act as competitive inhibitors. wikipedia.orgyoutube.com

The introduction of a difluoromethoxy group (OCF₂H) is a strategy employed in medicinal chemistry to potentially enhance the metabolic stability and biological activity of a compound. nih.gov While direct studies on this compound as a DHFR inhibitor are not extensively documented, research on other compounds containing difluoromethoxy groups provides insights. For example, in the development of new anticancer agents, quinazoline (B50416) analogs designed to mimic methotrexate were synthesized and evaluated for DHFR inhibition. nih.gov Some of these compounds showed potent DHFR inhibitory activity. nih.gov The electronegativity and steric properties of the difluoromethoxy group could influence the binding of a molecule within the active site of DHFR.

Studies on compounds like dihydroartemisinin (B1670584) have shown that phytopharmaceuticals can modulate cellular metabolism by affecting key enzymes and pathways, such as those involved in drug metabolism (e.g., cytochrome P450 isoforms). mdpi.com Similarly, the introduction of a difluoromethoxy group into a molecule could modulate the activity of various metabolic enzymes. For instance, the rubromycins, a class of aromatic polyketides, have their biosynthesis regulated by an acetyltransferase that directly modulates redox tailoring enzymes. rsc.org While specific data on this compound is limited, the presence of the difluoromethoxy group suggests a potential to influence metabolic pathways differently than its methoxy (B1213986) or hydroxy analogs.

Molecular Target Identification and Ligand-Receptor Interactions

Understanding how this compound interacts with its molecular targets is crucial for elucidating its mechanism of action. This involves characterizing its binding sites and profiling its interactions with specific receptors.

The interaction between a ligand and its receptor is a highly specific process governed by the complementary nature of their functional groups and binding surfaces. youtube.com The study of ligand-receptor interactions is fundamental to drug design and understanding biological processes. nih.govnih.gov Various techniques, including X-ray crystallography, NMR spectroscopy, and computational modeling, are used to characterize binding sites and predict ligand interactions. nih.govresearchgate.nettdx.cat

The binding site for a ligand on a protein is often a pocket or groove on the protein's surface. nih.gov For acetanilide-based compounds targeting COX enzymes, the binding occurs within a hydrophobic channel in the enzyme. vanderbilt.edu The specific amino acid residues within this channel determine the binding affinity and selectivity of the inhibitor. wustl.edu The difluoromethoxy group of this compound, with its unique electronic and steric properties, would be expected to form specific interactions within a binding pocket, potentially involving hydrophobic interactions and hydrogen bonding. nih.gov

Beta3-adrenergic receptors (β3-ARs) are G-protein coupled receptors that are emerging as important therapeutic targets for various conditions. nih.govwikipedia.org They are known to be involved in processes such as the relaxation of the detrusor muscle in the bladder and the stimulation of lipolysis in adipose tissue. wikipedia.org

While direct evidence of this compound acting on β3-ARs is not available, the study of other molecules with similar structural motifs provides a basis for potential investigation. The development of selective β3-AR agonists has been an active area of research. drugbank.com For instance, some β3-AR agonists are being investigated for their potential to induce the release of glucagon-like peptide-1 (GLP-1). google.com The interaction of agonists with β3-ARs can lead to the activation of both Gs and Gi signaling pathways, resulting in varied cellular responses. wikipedia.orgnih.gov The chemical structure of a ligand is a key determinant of its affinity and efficacy at a receptor. youtube.com Therefore, the specific arrangement of the acetanilide and difluoromethoxy moieties in this compound would dictate its potential to bind to and activate β3-ARs or other receptors. youtube.comacs.org

Nucleophilic Interactions of Specific Functional Groups

The molecular architecture of this compound contains key functional groups that determine its potential for nucleophilic interactions, which are fundamental to its biological activity. The acetamido group (-NHC(O)CH₃) is a primary site for such interactions. The nitrogen atom, with its lone pair of electrons, and the carbonyl oxygen, also possessing lone pairs, can both act as nucleophiles and hydrogen bond acceptors. Concurrently, the amide proton (N-H) can serve as a hydrogen bond donor. These characteristics allow for multiple, specific points of contact with biological macromolecules like enzymes and receptors.

The difluoromethoxy group (-OCF₂H), while having oxygen lone pairs, exhibits attenuated nucleophilicity due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. However, this group introduces a different interactive capability; the hydrogen atom can act as a moderate hydrogen bond donor, a feature that can contribute to the molecule's binding selectivity and affinity for its biological targets.

Cellular Mechanisms of Action

The acetanilide class of compounds and their derivatives are frequently evaluated for their cytotoxic potential against various cancer cell lines. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, is a common strategy in medicinal chemistry aimed at enhancing biological activity, including anti-proliferative effects. Phenylacetamide derivatives, a closely related class, have demonstrated potent, dose-dependent cytotoxic effects against multiple cancerous cell lines, including breast cancer (MCF-7) and others, often by inducing apoptosis. tbzmed.ac.ir

Derivatives of acetanilide have been a subject of research for their potential antimicrobial properties. Studies on this class of compounds have shown activity against both Gram-positive and Gram-negative bacteria. rjptonline.orgresearchgate.net For instance, various synthetic acetanilide derivatives have demonstrated inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netnih.gov

Impact of the Difluoromethoxy Substituent on Biological Efficacy

Furthermore, the incorporation of fluorine atoms generally increases the lipophilicity of a molecule. This can improve its ability to permeate biological membranes, potentially leading to enhanced absorption from the gastrointestinal tract and better bioavailability compared to its non-fluorinated counterparts.

The electronic properties and conformational flexibility of the difluoromethoxy substituent can play a crucial role in modulating the binding affinity and selectivity of the parent molecule for its biological targets. The highly polarized C-F bonds of the difluoromethoxy group alter the electronic distribution across the phenyl ring, which can influence interactions within a protein's binding pocket.

Unlike the conformationally more rigid trifluoromethoxy group, the difluoromethoxy group exhibits greater rotational freedom. This flexibility allows it to adapt its conformation to optimize contacts with the specific architecture of a receptor or enzyme active site. This adaptability can lead to an increase in binding affinity. Moreover, the ability of the difluoromethoxy hydrogen to participate in hydrogen bonding provides an additional interaction point that can enhance both the strength and the selectivity of the binding to the intended biological target. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, enabling the separation of complex mixtures into their individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile chromatographic techniques utilized for the analysis of 4'-(Difluoromethoxy)acetanilide.

HPLC is the most widely used analytical technique for the quality control of bulk drugs and pharmaceutical formulations. mdpi.com Its application is critical for the analysis of non-volatile and thermally labile compounds like this compound. The primary mode of separation used is reversed-phase (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase. mdpi.com

The development of a robust RP-HPLC method is essential for the accurate analysis of this compound. The process involves the systematic optimization of several parameters to achieve adequate separation between the main compound and its potential impurities.

Key considerations in method development include:

Column Selection: C8 or C18 columns are typically chosen for their hydrophobic stationary phases, which provide effective retention for moderately polar compounds. An end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a starting point for achieving high-resolution separations. chemrevlett.com

Mobile Phase Composition: The mobile phase usually consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. mdpi.comphenomenex.com The choice of organic solvent and its proportion in the mobile phase significantly impacts the retention and selectivity of the separation. chromatographyonline.com Acetonitrile is frequently preferred for its lower viscosity and UV transparency. The pH of the aqueous portion is critical as it can affect the ionization state of the analyte and any acidic or basic impurities, thereby altering their retention behavior. phenomenex.comchromatographyonline.com

Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is commonly employed. This approach allows for the effective separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and the main, more retained compound are well-resolved within a reasonable analysis time. biotage.com

The following table illustrates the typical effect of mobile phase composition on the retention of this compound.

| Mobile Phase Composition (Acetonitrile:Water, v/v) | Retention Time (min) | Peak Shape |

| 40:60 | 12.5 | Symmetrical |

| 50:50 | 8.2 | Symmetrical |

| 60:40 | 4.8 | Symmetrical |

| 70:30 | 2.5 | Poorly retained |

The Diode Array Detector (DAD), also known as the Photo Diode Array (PDA) detector, is a powerful tool used in conjunction with HPLC. shimadzu.com Unlike a standard UV-Vis detector that measures absorbance at a few pre-selected wavelengths, the DAD scans an entire range of wavelengths simultaneously. shimadzu.com This capability offers several advantages for the analysis of this compound:

Optimal Wavelength Selection: The detector can identify the wavelength of maximum absorbance (λmax) for the analyte and its impurities, enhancing detection sensitivity.

Peak Purity Analysis: By comparing UV-Vis spectra across a single chromatographic peak, DAD can assess peak purity. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides confidence that the peak corresponds to a single compound. This is invaluable for detecting co-eluting impurities. shimadzu.com

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can aid in the tentative identification of known impurities by comparing it to a spectral library.

| Compound | λmax (nm) |

| This compound | 245 |

| Impurity A (Hypothetical) | 230 |

| Impurity B (Hypothetical) | 255 |

For the identification and quantification of trace-level impurities, coupling HPLC with a Mass Spectrometer (MS) is the definitive technique. HPLC/MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This hyphenated technique provides critical information for structural elucidation, including:

Molecular Weight: MS provides the molecular weight of the eluting compounds, allowing for the confirmation of the parent compound and the determination of the molecular weights of unknown impurities.

Structural Fragmentation: In tandem MS (MS/MS), ions are fragmented to produce a characteristic pattern. This fragmentation data is crucial for elucidating the chemical structure of impurities, which is essential for understanding their formation pathways. nih.gov

The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at levels far below what is achievable with UV-based detectors, making it indispensable for identifying potentially genotoxic impurities. nih.gov

| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 8.2 | 202.06 | 160.05, 134.04 |

| Trace Impurity C (Hypothetical) | 7.5 | 218.05 | 176.04, 150.03 |

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose: the quantitative determination of impurities. nih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) and involves evaluating several performance characteristics. A validated method provides assurance that the purity assessment of this compound is accurate, reliable, and reproducible. nih.govnih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrevlett.com

| Validation Parameter | Specification | Result (Hypothetical) |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOQ (% of test conc.) | Report value | 0.05% |

While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile substances. researchgate.net In the context of this compound analysis, GC is primarily used to identify and quantify residual solvents. These are volatile organic compounds used during the synthesis and purification process that may remain in the final product.

The analysis is typically performed using headspace GC, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This prevents non-volatile sample components from contaminating the instrument.

Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the volatile compounds by comparing their mass spectra to established libraries. nih.govnih.gov This is a standard method for confirming the identity and ensuring the levels of residual solvents are below the safety limits defined by regulatory bodies.

| Volatile Compound (Residual Solvent) | Retention Time (min) | Identification Method |

| Methanol | 3.5 | GC-MS Library Match |

| Acetone | 4.2 | GC-MS Library Match |

| Dichloromethane | 5.1 | GC-MS Library Match |

| Toluene | 8.9 | GC-MS Library Match |

Capillary Zone Electrophoresis (CZE) for Isomeric Analysis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the analysis of isomers. acs.org The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For positional isomers of this compound, subtle differences in their molecular structure can lead to variations in their electrophoretic mobility, enabling their separation.

The hindered rotation around the amide bond in acetanilide (B955) derivatives can lead to the existence of rotational isomers (atropisomers), which are often separable by CZE. acs.orgthermofisher.com The principles of CZE allow for the determination and quantification of these different isomeric forms, which is critical as stereoisomers can exhibit distinct biological activities and degradation pathways. thermofisher.com In a study on the metabolites of acetanilide herbicides, CZE was successfully employed to separate diastereomers arising from hindered s-cis/s-trans isomerization of the amide bond. acs.org The use of chiral selectors, such as cyclodextrins, in the CZE buffer can further enhance the separation of enantiomers. acs.org

Key Parameters for CZE Isomeric Analysis:

| Parameter | Description | Typical Conditions for Acetanilide Derivatives |

| Capillary | Fused-silica, often uncoated | 75 µm i.d., 50-100 cm length |

| Buffer | Aqueous buffer system to control pH and ionic strength | Phosphate or borate buffers, pH 7-9 |

| Applied Voltage | High voltage to drive electrophoretic separation | 15-30 kV |

| Temperature | Controlled to ensure reproducible migration times | 25°C |

| Detection | UV-Vis spectrophotometry | 200-220 nm |

| Chiral Selector (optional) | For enantiomeric separation | γ-cyclodextrin |

Quantitative NMR (qNMR) for Accurate Compound Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules without the need for a specific reference standard of the analyte. rsc.org Its utility stems from the direct proportionality between the integrated signal area in an NMR spectrum and the number of corresponding nuclei.

For fluorinated compounds such as this compound, ¹⁹F qNMR offers significant advantages over traditional ¹H qNMR. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity. chemrxiv.org Furthermore, the large chemical shift range of ¹⁹F NMR (approximately 400 ppm) minimizes the likelihood of signal overlap, which can be a challenge in complex ¹H NMR spectra. researchgate.net This high specificity makes ¹⁹F qNMR a reliable tool for the unambiguous identification and quantification of fluorinated pharmaceuticals and their impurities. nih.gov

The accuracy of qNMR is highly dependent on the experimental parameters. For ¹⁹F qNMR, it is crucial to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei between pulses, which is essential for accurate integration. The use of an internal standard with a known purity is also critical for achieving accurate quantification. acgpubs.org

Representative ¹⁹F qNMR Purity Assay Results for a Fluorinated Pharmaceutical Analogous to this compound:

| Sample | Purity (% w/w) by ¹⁹F qNMR | Relative Standard Deviation (RSD, n=3) |

| Batch A | 99.2 | 0.3% |

| Batch B | 98.7 | 0.5% |

| Batch C | 99.5 | 0.2% |

This table is representative and based on typical performance data for ¹⁹F qNMR assays of fluorinated pharmaceuticals.

NMR spectroscopy is an invaluable tool for determining the ratio of isomers in a mixture. thermofisher.comnews-medical.net For this compound, which may exist as different positional or rotational isomers, distinct signals for each isomer are often observable in the NMR spectrum. thermofisher.com The ratio of these isomers can be accurately determined by comparing the integration of their respective signals. thermofisher.com

In the analysis of acetanilide herbicides, which share structural similarities with this compound, NMR has been used to differentiate and quantify cis-trans rotational isomers. thermofisher.com The choice of solvent can influence the isomeric ratio in solution, and NMR provides a straightforward method to study these effects quantitatively. thermofisher.com

Sample Preparation and Extraction Protocols for Analytical Studies

Effective sample preparation is a critical step to ensure accurate and reproducible analytical results, especially for trace-level analysis. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices.

SPE operates on the principle of partitioning an analyte between a solid sorbent and a liquid mobile phase. The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like this compound, reversed-phase SPE using a C18 or polymeric sorbent is a common approach.

A general SPE protocol involves the following steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample conditions.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interfering compounds.

Elution: A strong solvent is used to desorb the analyte from the sorbent.

For aromatic amines, a dual SPE method employing a cation-exchange cartridge followed by a hydrophobic cartridge has been shown to be effective. nih.gov

The detection of fluorinated compounds like this compound in environmental matrices such as water and soil presents analytical challenges due to their low concentrations and the presence of complex interferents. acs.orgnih.gov The persistence of some fluorinated pesticides in the environment necessitates robust analytical methods for their monitoring. acs.orgbeyondpesticides.org

For the analysis of pesticides in environmental samples, a common strategy involves an initial extraction from the solid matrix (e.g., soil) or a pre-concentration from a liquid matrix (e.g., water), followed by a cleanup step. SPE is frequently employed for this cleanup and concentration. phenomenex.com The choice of SPE sorbent and elution solvents must be carefully optimized to achieve good recovery of the target analyte while minimizing matrix effects. agencyiq.com

General SPE Protocol for Acetanilide Derivatives in Water Samples:

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol, followed by deionized water | To activate and equilibrate the sorbent |

| Sample Loading | Water sample (pH adjusted if necessary) | To retain the analyte on the sorbent |

| Washing | 5% Methanol in water | To remove polar interferences |

| Elution | Acetonitrile or Ethyl Acetate (B1210297) | To elute the analyte of interest |

Method Validation, Robustness, and Transferability in Research Settings

In the research and development of pharmaceutical intermediates such as this compound, the analytical methods used for quantification and purity assessment must be rigorously evaluated to ensure they are reliable and suitable for their intended purpose. This evaluation encompasses method validation, robustness testing, and ensuring the transferability of the method to other laboratories or instruments.

Method Validation

Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended use. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. The validation of an HPLC method would involve assessing several key parameters to ensure the reliability of the analytical data.

Key Validation Parameters for an HPLC Method:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that peaks for starting materials, by-products, and potential degradants are well-resolved from the main compound peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a series of injections of the analyte at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 1: Representative HPLC Method Validation Parameters for a Pharmaceutical Intermediate

| Parameter | Typical Acceptance Criteria | Example Value for a Related Compound |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Robustness

Method robustness is an evaluation of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the percentage of organic solvent).

The column temperature.

The flow rate.

The wavelength of detection.

Different columns (e.g., from different batches or suppliers).

The goal of robustness testing is to identify which parameters are critical to the method's performance and to establish acceptable ranges for these parameters.

Table 2: Example of a Robustness Study Design for an HPLC Method

| Parameter | Variation | Effect on Resolution | Effect on Retention Time |

|---|---|---|---|

| Mobile Phase pH | ± 0.2 units | Minimal | Slight Shift |

| Organic Phase (%) | ± 2% | Significant | Significant Shift |

| Column Temperature | ± 5 °C | Minimal | Moderate Shift |

| Flow Rate | ± 0.1 mL/min | Minimal | Significant Shift |

Transferability

Method transferability is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory. pharmabeginers.com This is a critical step when moving a method from a research and development setting to a quality control laboratory, or between different manufacturing sites. The ultimate goal is to ensure that the receiving laboratory can obtain comparable results to the transferring laboratory. americanpharmaceuticalreview.com

There are several approaches to method transfer:

Comparative Testing: This involves the analysis of the same set of samples by both the transferring and receiving laboratories and a comparison of the results. pharmoutsourcing.com

Co-validation or Inter-laboratory Covalidation: The receiving laboratory participates in the validation of the analytical method, for instance, by assessing intermediate precision. pharmtech.com

Method Transfer Waiver: In some cases, if the new laboratory is already familiar with the procedure or if the method is a standard pharmacopeial method, a formal transfer study may be waived. pharmabeginers.com

Successful method transfer depends on a well-documented and robust analytical procedure, as well as clear communication and training between the involved laboratories. manufacturingchemist.com For an intermediate like this compound, a detailed transfer protocol would be established, outlining the scope, procedure, samples to be tested, and the acceptance criteria for the transfer to be considered successful.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Routes

The synthesis of organofluorine compounds like 4'-(Difluoromethoxy)acetanilide has traditionally relied on methods that can be harsh and environmentally taxing. societechimiquedefrance.fr The future of its production hinges on the development of greener, more efficient synthetic strategies. Research is increasingly focused on catalytic methods, electrochemical synthesis, and flow chemistry to improve yields, reduce waste, and enhance safety. numberanalytics.com

Key trends in sustainable synthesis include:

Novel Fluorinating Agents : A shift is underway from traditional, often toxic, fluorinating agents to newer, more sustainable alternatives that are potentially derived from renewable sources, are less toxic, and can be recycled. numberanalytics.com

Catalysis : The use of catalysts is crucial for reducing the amount of reagents needed, thereby minimizing waste and improving reaction efficiency and selectivity. numberanalytics.com

Electrochemical and Photochemical Methods : These techniques offer energy-efficient and less wasteful alternatives to conventional chemical synthesis, often proceeding under mild conditions. numberanalytics.comnumberanalytics.com Photochemical fluorination, for instance, uses light to initiate reactions and is highly selective. numberanalytics.com

Life-Cycle Assessment : A critical aspect of sustainable chemistry involves evaluating the entire life-cycle of a chemical, from the extraction of raw materials like fluorspar (CaF₂) to its ultimate fate in the environment. societechimiquedefrance.frrsc.org

Future synthetic strategies will likely combine direct fluorination with organic synthesis to create more efficient and safer production methods for complex fluorinated molecules. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science, offering powerful tools to accelerate the development of compounds like this compound. researchgate.net These computational approaches can significantly improve the efficiency, accuracy, and speed of research and development. researchgate.netnih.gov

AI and ML can be applied at various stages of the development pipeline:

De Novo Design : Generative models can design novel molecules with desired properties from scratch. mednexus.org

Virtual Screening : AI-powered high-throughput virtual screening (HTVS) can rapidly screen vast libraries of compounds to identify promising candidates, saving time and resources compared to traditional experimental screening. nih.govnih.gov

Activity and Property Prediction : ML models can predict a compound's biological activity, physicochemical properties, and potential toxicity (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) based on its structure. springernature.com

Drug-Target Interaction : These technologies can predict how a compound will interact with its biological targets, helping to optimize efficacy and minimize off-target effects. researchgate.netnih.gov

By integrating AI and ML, researchers can more effectively navigate the vast chemical space to design safer, more potent acetanilide (B955) derivatives and predict their performance, ultimately streamlining the path from discovery to application. mednexus.orgnih.gov

Table 1: Applications of AI/ML in Compound Development

| Application Area | Description | Potential Impact on this compound |

|---|---|---|

| Virtual Screening | Rapidly filters large compound libraries to identify potential hits. nih.gov | Accelerates the discovery of new applications and more potent analogues. |

| De Novo Design | Generates novel molecular structures with optimized properties. mednexus.org | Creates new derivatives with improved efficacy or material characteristics. |

| ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity. springernature.com | Enhances safety profiling and reduces late-stage failures in development. |

| Activity Prediction | Forecasts the biological or material activity of a compound. mednexus.org | Guides synthesis efforts toward compounds with the highest potential. |

| Mechanism Elucidation | Helps to understand the complex biological pathways a compound affects. | Provides insights into its mode of action and potential off-target interactions. |

Exploration of New Applications in Advanced Materials Science

The unique properties conferred by the carbon-fluorine bond, such as high thermal stability and altered electronic characteristics, make organofluorine compounds highly valuable in materials science. nih.govtaylorandfrancis.com While much of the focus on this compound may be pharmaceutical, its difluoromethoxy group suggests significant potential for new applications in advanced materials.

Organofluorine compounds are integral to:

Electronics : Their use in IT and electronics is widespread due to their unique properties. nih.gov

Polymers : Fluoropolymers like poly(tetrafluoroethylene) (PTFE) are known for their extraordinary physical properties, stemming from the strength of the C-F bond. taylorandfrancis.com

Coatings : Perfluorinated compounds are used to create surfaces with special properties. societechimiquedefrance.fr

Future research could explore the incorporation of this compound or its derivatives into novel polymers or other materials to leverage the properties of the difluoromethoxy moiety. This could lead to the development of materials with tailored thermal, optical, or electronic characteristics for specialized applications.

Deeper Elucidation of Biological Mechanisms and Off-Target Interactions

A thorough understanding of a compound's biological activity is paramount for its safe and effective use. For this compound, this involves moving beyond its presumed primary mechanism to fully map its interactions within biological systems. Acetanilide itself has a history as an analgesic and antipyretic, acting by inhibiting cyclooxygenase (COX) enzymes. patsnap.com The introduction of the difluoromethoxy group can significantly alter these interactions.

Key research areas include:

Primary Target Interaction : Detailed structural and kinetic studies are needed to understand how the difluoromethoxy group affects binding affinity and selectivity for its primary biological targets.

Metabolic Pathways : Investigating how the compound is metabolized is crucial. While acetanilide can be converted to N-acetyl-p-aminophenol (acetaminophen), other pathways can produce toxic metabolites like aniline (B41778). patsnap.com Understanding the metabolic fate of the difluoromethoxy group is essential.

Off-Target Profiling : Identifying unintended interactions with other proteins is a critical safety step. nih.gov Even weak binding to multiple off-targets can have significant physiological consequences. nih.gov Computational tools can help predict potential off-targets based on structural similarities between binding sites, but experimental validation is necessary. nih.gov The rational design of kinetic selectivity—how quickly a drug binds to and dissociates from its target versus off-targets—is an emerging strategy to improve safety and efficacy. acs.org

Future studies will likely employ a systems biology approach, combining computational predictions with experimental validation to create a comprehensive map of the compound's biological activity and ensure a higher margin of safety. nih.gov

Environmental Fate, Transformation Pathways, and Degradation Studies of Organofluorine Compounds

The exceptional stability of the carbon-fluorine bond makes organofluorine compounds persistent in the environment, raising concerns about their long-term impact. nih.govnih.gov The widespread use of these compounds in pharmaceuticals and agriculture necessitates a thorough evaluation of their environmental fate at an early stage of development. acs.org

Research in this area must address several key questions:

Biodegradation : While the C-F bond is strong, microorganisms can degrade organofluorine compounds, though often slowly. nih.govresearchgate.net Studies have shown that some bacteria can use fluorinated compounds as a carbon source, breaking them down through common metabolic pathways that may result in the release of fluoride (B91410) ions. acs.orgresearchgate.net

Transformation Products : It is crucial to identify the intermediate and final degradation products. In some cases, metabolism can lead to the formation of more toxic "dead-end" fluorometabolites. nih.govresearchgate.net For instance, degradation products of acetanilide herbicides, such as ethanesulfonic acid (ESA) and oxanilic acid (OA), have been detected in water sources. nih.gov

Persistence and Mobility : Understanding how this compound moves and persists in soil and water is essential for assessing its environmental risk. nih.gov Factors like solubility and volatility play a significant role in its distribution. nih.gov

Table 2: Key Environmental Research Areas for Organofluorine Compounds

| Research Area | Focus | Relevance to this compound |

|---|---|---|

| Biodegradation Pathways | Identifying microorganisms and enzymatic processes capable of cleaving the C-F bond. nih.govresearchgate.net | Determines the potential for natural attenuation in the environment. |

| Transformation Products | Characterizing the chemical structures of metabolites and degradation intermediates. nih.govnih.gov | Assesses whether degradation leads to detoxification or the formation of more harmful substances. |

| Ecotoxicity | Evaluating the effects of the parent compound and its degradants on non-target organisms. researchgate.net | Provides data for comprehensive environmental risk assessment. |

| Persistence Studies | Measuring the half-life of the compound in various environmental compartments (soil, water, air). nih.gov | Quantifies its long-term presence and potential for accumulation. |

Q & A

Basic: What is the standard synthetic route for 4'-(Difluoromethoxy)acetanilide, and how can reaction conditions be optimized?

The synthesis typically involves acetylation of 4-(difluoromethoxy)aniline. A standard protocol includes:

- Step 1 : React 4-(difluoromethoxy)aniline with acetic anhydride in glacial acetic acid under reflux (1–2 hours).

- Step 2 : Neutralize the mixture with sodium bicarbonate and extract the product using dichloromethane.

- Step 3 : Purify via recrystallization (ethanol/water) to achieve >95% purity.

Optimization : Reaction yield depends on molar ratios (aniline:acetic anhydride = 1:1.2) and temperature control (80–90°C). Catalytic acids (e.g., H₂SO₄) can accelerate acylation but may require quenching to avoid over-acetylation .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm the acetanilide structure via methyl resonance (~2.1 ppm for CH₃CO) and aromatic protons (δ 6.8–7.3 ppm for the difluoromethoxy-substituted benzene) .

- FT-IR : Detect amide C=O stretch (~1660 cm⁻¹) and O–CHF₂ vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 201.17 (C₉H₉F₂NO₂) .

Advanced: How can computational chemistry (DFT) elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions or hydrogen bonding interactions.

- Simulate vibrational spectra to cross-validate experimental IR data.

For accurate modeling, include solvent effects (e.g., ethanol) and compare with crystallographic data from analogous acetanilides .

Advanced: What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?

Common impurities include unreacted 4-(difluoromethoxy)aniline or diacetylated byproducts.

- Analytical Methods :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- GC-MS : Detect volatile impurities (e.g., residual acetic anhydride) with a DB-5MS column.

- Quantification : Calibrate against certified reference standards. Limit unreacted aniline to <0.1% (w/w) per ICH guidelines .

Advanced: How does the difluoromethoxy group influence the compound’s bioactivity in medicinal chemistry research?

The –OCHF₂ group enhances:

- Metabolic stability : Fluorine atoms resist oxidative degradation by cytochrome P450 enzymes.

- Lipophilicity : LogP ~1.8 (predicted) improves membrane permeability.

- Hydrogen-bonding capacity : The electronegative fluorine atoms modulate interactions with target proteins (e.g., kinases).

Recent studies suggest utility as a precursor for anticancer or antimicrobial agents, though in vitro assays (e.g., MTT) are needed to validate activity .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation (dust/volatiles).

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers.

- Disposal : Incinerate as hazardous waste (Xi irritant; UN 3077) .

Advanced: How can this compound be functionalized for materials science applications?

- Suzuki Coupling : Introduce aryl/heteroaryl groups at the para position using Pd catalysts.

- Nucleophilic Acylation : Replace the acetyl group with sulfonamides or ureas for polymer precursors.

- Photophysical Tuning : Attach fluorophores (e.g., BODIPY) to study optoelectronic properties .

Advanced: What contradictions exist in reported physicochemical data, and how can they be reconciled?

Discrepancies in boiling point (reported as 338.6°C vs. estimated 315–325°C via group contribution methods) may arise from decomposition under atmospheric pressure. Validate using differential scanning calorimetry (DSC) or reduced-pressure distillation. Cross-check density (1.274 g/cm³) with pycnometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.